
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the synthesis of a series of novel pyridine derivatives was achieved by applying these reactions to 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Molecular Structure Analysis
The InChI key for “N-(5-bromo-6-methylpyridin-2-yl)-2-(4-tert-butylphenoxy)acetamide” is TWQMDSJCFDUVRZ-UHFFFAOYSA-N. The SMILES string is CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)C©©C)Br.
Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide” are not available, similar compounds like 5-bromo-2-methylpyridin-3-amine have been used in Suzuki cross-coupling reactions .
Scientific Research Applications
Synthesis and Radioligand Applications
One application involves the synthesis of MK-1064, a PET radioligand for imaging orexin-2 receptors, highlighting the compound's utility in neuroscientific research. The synthesis process utilized methyl 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid, demonstrating the compound's role in creating complex molecules for biological imaging (Gao, Wang, & Zheng, 2016).
Advanced Organic Synthesis
Another study detailed an efficient synthesis pathway for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist. This work showcases the compound's significance in the development of receptor antagonists, which could have therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Crystal Structure Analysis
Research on the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide derived from 5-bromoindazole-3-carboxylic acid methylester provides insights into molecular interactions and stability, useful for designing new chemical entities with desired physical and chemical properties (Anuradha et al., 2014).
Optimization of Synthesis Processes
Optimization studies in the synthesis of Nav1.8 sodium channel modulator PF-1247324, starting from 6-amino-5-bromo-2-picoline, highlight the compound's role in improving yield and reproducibility in pharmaceutical manufacturing. This demonstrates the compound's contribution to the development of treatments for pain management (Fray et al., 2010).
Synthesis of Carboxamide Derivatives
A study on the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide illustrates the compound's utility in creating derivatives for further chemical analysis and potential application in drug discovery (Song, 2007).
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c1-7-9(13)2-3-11(16-7)17-12(18)8-4-5-15-10(14)6-8/h2-6H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHRRAORUQRKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

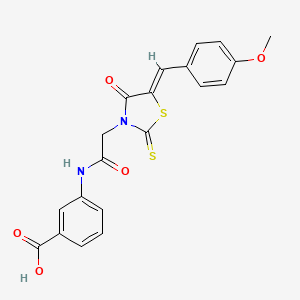
![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)

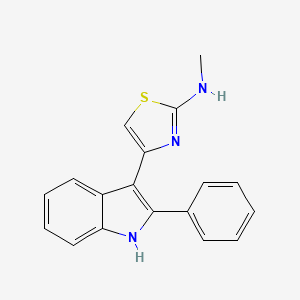
![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)
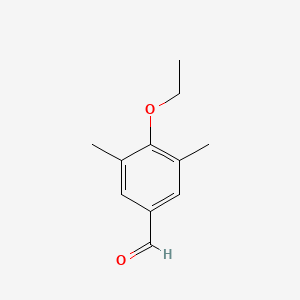

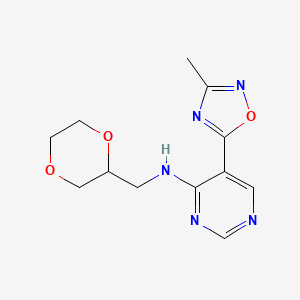
![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)

![6-Tert-butyl-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2573779.png)
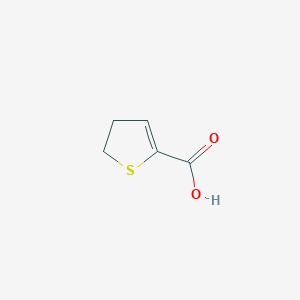
![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)
